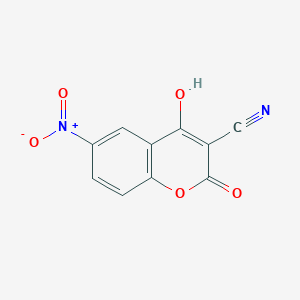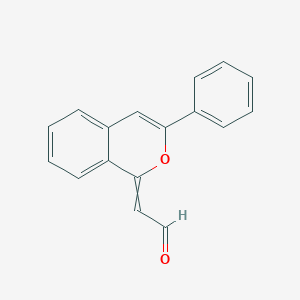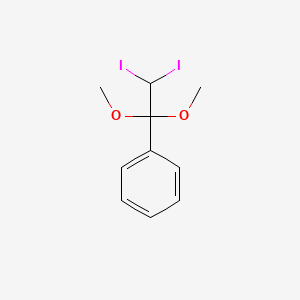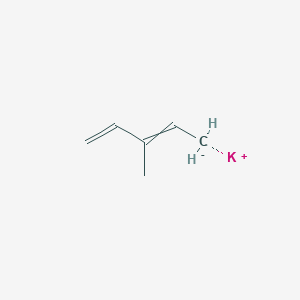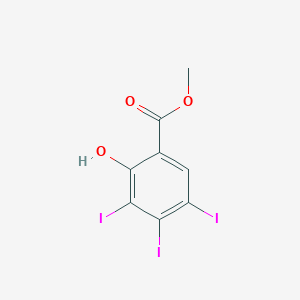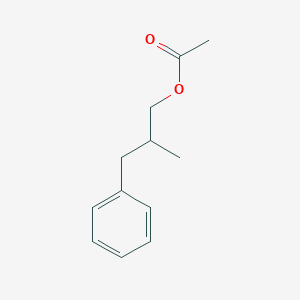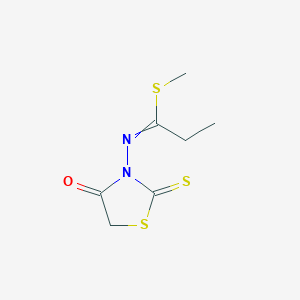
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate is a compound belonging to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate typically involves the cyclization of acid hydrazides with carbonothioyldisulfanediyl diacetic acid . This reaction is often carried out in water, adhering to green chemistry principles, which aim to minimize the use of hazardous chemicals and solvents . The reaction conditions are optimized to achieve nearly quantitative yields, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of water as a solvent is particularly advantageous in industrial settings due to its safety and cost-effectiveness. Additionally, the scalability of the reaction ensures that large quantities of the compound can be produced efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide
- 2-sulfanylidene-1,3-thiazolidin-4-one derivatives
- ethyl 1-[5-cyano-3-(3-heptyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,4-dimethyl-6-oxopyridin-2-yl]piperidine-3-carboxylate
Uniqueness
Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate is unique due to its specific structure, which includes a propanimidothioate group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other thiazolidine derivatives.
Eigenschaften
CAS-Nummer |
77900-10-8 |
|---|---|
Molekularformel |
C7H10N2OS3 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanimidothioate |
InChI |
InChI=1S/C7H10N2OS3/c1-3-5(12-2)8-9-6(10)4-13-7(9)11/h3-4H2,1-2H3 |
InChI-Schlüssel |
GYDOFAUZQCNOOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NN1C(=O)CSC1=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




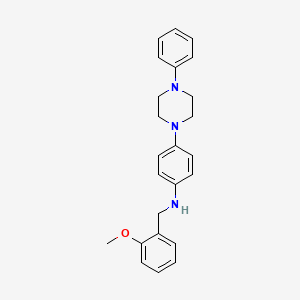


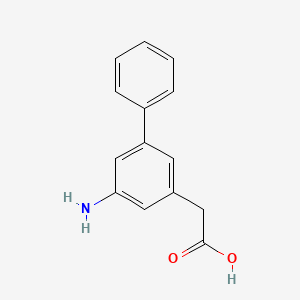
![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
